molecular formula C8H13NO4 B6305652 3-Hydroxy-butanoyl-DL-homoserine lactone, min. 98% (3-OH-C4-DL-Hsl) CAS No. 912545-51-8

3-Hydroxy-butanoyl-DL-homoserine lactone, min. 98% (3-OH-C4-DL-Hsl)

Cat. No. B6305652
CAS RN: 912545-51-8
M. Wt: 187.19 g/mol
InChI Key: FIXDIFPJOFIIEC-UHFFFAOYSA-N
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Description

3-Hydroxy-butanoyl-DL-homoserine lactone is a small diffusible signaling molecule and is a member of the N-acyl-homoserine lactone family . It is involved in quorum sensing, controlling gene expression, and cellular metabolism .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-butanoyl-DL-homoserine lactone is C8H13NO4 . Its molecular weight is 187.19 . The structure includes a lactone ring (a cyclic ester), an amide group, and a hydroxy group on the butanoyl side chain .


Physical And Chemical Properties Analysis

3-Hydroxy-butanoyl-DL-homoserine lactone appears as a white powder . It is soluble in chloroform .

Scientific Research Applications

Engineering Enzymes for Quorum-Quenching

A study on the engineering of a thermostable esterase, Est816, for improved quorum-quenching activity, reveals significant advancements in enzymatic degradation of N-acyl-homoserine lactones (AHLs). The mutant enzyme M3 exhibited a 21.6-fold increase in catalytic efficiency against N-octanoyl-DL-homoserine lactone (C8-HSL), demonstrating the potential for enzymatic control of microbial communication and biofilm formation in industrial and medical settings (Xiwen Liu et al., 2016).

Influence of Growth Conditions on AHL Production

Research on Vibrio anguillarum has shown that different growth conditions (salinity, temperature, and iron concentration) have minimal impact on the profile of AHLs produced. This study underlines the stability and adaptability of AHL-mediated communication among different serotypes of V. anguillarum, impacting our understanding of bacterial virulence and biofilm formation processes (C. Buchholtz et al., 2006).

Profiling Quorum-Sensing Molecules

A comprehensive profiling of AHLs in Pseudomonas aeruginosa using LC-MS/MS identified the dominance of N-butanoyl-l-homoserine lactone (C4-HSL) among other AHLs, providing insights into the quorum-sensing mechanisms that regulate virulence and biofilm formation. This study highlights the intricate balance of AHLs in microbial communities and its potential impact on pathogenicity and microbial ecology (C. Ortori et al., 2011).

Quorum Sensing in ANAMMOX Processes

Investigations into the long-term effects of AHL-based quorum sensing on ANAMMOX granules in high-loaded reactors revealed that N-octanoyl-DL-homoserinelactone (C8-HSL) enhances granule settleability and operational stability. This suggests potential applications of AHLs in improving the efficiency of nitrogen removal in wastewater treatment processes (Jing Zhang et al., 2019).

Quorum-Sensing Systems and Bacterial Cellulose Biosynthesis

Gluconacetobacter strains, known for bacterial cellulose (BC) biosynthesis, produce various AHLs, including N-butanoyl-homoserine lactone and N-hexanoyl-homoserine lactone. The relationship between BC biosynthesis and quorum-sensing systems, as revealed in this study, opens new avenues for biotechnological applications and microbial production optimization (Ling-Pu Liu et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 3-Hydroxy-butanoyl-DL-homoserine lactone (3-OH-C4-DL-Hsl) are gram-negative bacteria . This compound is a member of the N-acyl-homoserine lactone (AHL) family, which are involved in quorum sensing, controlling gene expression, and cellular metabolism .

Mode of Action

3-OH-C4-DL-Hsl acts as a small diffusible signaling molecule . It is involved in quorum sensing, a process that allows bacteria to sense and respond to cell population density by gene regulation . When the concentration of 3-OH-C4-DL-Hsl reaches a threshold, it induces changes in gene expression and cellular metabolism .

Biochemical Pathways

The biochemical pathways affected by 3-OH-C4-DL-Hsl are primarily related to quorum sensing . Quorum sensing controls various physiological activities in bacteria, such as virulence, biofilm formation, and antibiotic production . The compound’s influence on these pathways can lead to significant downstream effects, including changes in bacterial behavior and community structure .

Pharmacokinetics

As a small and diffusible molecule, it is likely to have good bioavailability .

Result of Action

The action of 3-OH-C4-DL-Hsl results in significant molecular and cellular effects. It can regulate virulence, prevent infection, and promote the formation of biofilms . These effects can significantly impact the behavior and survival of bacterial communities .

Action Environment

The action, efficacy, and stability of 3-OH-C4-DL-Hsl can be influenced by various environmental factors. For instance, the compound is stable for at least 2 years when stored at -20°C and should be protected from light and moisture . Furthermore, the effectiveness of quorum sensing and, therefore, the impact of 3-OH-C4-DL-Hsl can be influenced by factors such as bacterial population density and the presence of other signaling molecules .

properties

IUPAC Name

3-hydroxy-N-(2-oxooxolan-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXDIFPJOFIIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1CCOC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925385
Record name 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126049-72-7
Record name N-(3-Hydroxybutanoyl)homoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126049727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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